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Introduction: The delivery of antisense oligonucleotides (ASOs) to specific tissues and cells

remains a critical challenge in the development of oligonucleotide-based therapeutics. Lipid

nanoparticles (LNPs) have emerged as a leading platform for ASO delivery, offering protection

from degradation and facilitating cellular uptake. At the forefront of LNP innovation are ionizable

cationic lipidoids, such as 306-O12B-3, which are engineered to efficiently encapsulate and

release their nucleic acid cargo. This technical guide provides a comprehensive overview of

306-O12B-3, detailing its application in ASO delivery to the liver and, in combination with other

lipidoids, to the brain.

Core Concepts and Mechanism of Action
306-O12B-3 is an ionizable cationic lipidoid characterized by its three alkane tails, each

containing a disulfide bond.[1] This unique structure is key to its function in LNP formulations

for ASO delivery.[2][3][4] The ionizable nature of 306-O12B-3 allows for a pH-dependent

charge. At an acidic pH during formulation, the lipidoid is positively charged, facilitating the

encapsulation of negatively charged ASOs. At physiological pH, the LNPs have a near-neutral

charge, which is believed to reduce toxicity and improve stability in circulation.[5]

The disulfide bonds within the lipid tails are designed to be biodegradable.[6] Once the LNPs

are internalized by target cells, the intracellular reducing environment can cleave these bonds,
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leading to the disassembly of the LNP and the release of the ASO cargo into the cytoplasm.[6]

The released ASO can then engage with its target messenger RNA (mRNA), leading to gene

silencing.

Applications in ASO Delivery
Liver-Targeted Delivery
When formulated into LNPs, 306-O12B-3 has demonstrated a strong propensity for liver-

specific accumulation following intravenous administration in mice.[2][3][4] This has been

effectively leveraged for the delivery of ASOs targeting hepatic genes. A notable example is the

silencing of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein primarily

expressed in the liver that regulates cholesterol levels.[6] LNPs incorporating 306-O12B-3 have

been shown to efficiently deliver PCSK9-targeting ASOs, leading to a significant reduction in

hepatic PCSK9 expression.[2][3][4][6]

Brain-Targeted Delivery
While 306-O12B-3-based LNPs primarily target the liver, their versatility extends to brain

delivery when used in combination with other specialized lipidoids.[2] Specifically, when co-

formulated with the neurotransmitter-derived lipidoid NT1-O14B, the resulting LNPs can cross

the blood-brain barrier and deliver ASOs to the brain.[2] This combination has been

successfully used to deliver ASOs targeting the tau protein, which is implicated in

neurodegenerative diseases like Alzheimer's, resulting in reduced tau protein levels in the

brains of mice.[2][3][4]

Quantitative Data Summary
The following tables summarize the key quantitative data from studies involving 306-O12B-3
for ASO delivery.

Table 1: In Vivo Efficacy of 306-O12B-3 LNPs for PCSK9 ASO Delivery in Mice
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Parameter Value Reference

Target Gene

Proprotein Convertase

Subtilisin/Kexin Type 9

(PCSK9)

[6]

Animal Model BALB/c Mice [6]

Administration Route Intravenous [6]

Median Effective Dose (ED50) 0.034 mg/kg [6][7]

Maximum Tolerated Dose (No

observed liver or kidney

toxicity)

5 mg/kg [6][7]

Table 2: LNP Formulation for In Vivo PCSK9 ASO Delivery

Component Role Weight Ratio

306-O12B-3 Ionizable Cationic Lipid 16

Cholesterol Helper Lipid 4

DOPE (1,2-dioleoyl-sn-glycero-

3-phosphoethanolamine)
Helper Lipid 1

DSPE-PEG2000 (1,2-

distearoyl-sn-glycero-3-

phosphoethanolamine-N-

[amino(polyethylene

glycol)-2000])

PEGylated Lipid for Stability 1

PCSK9-ASO
Active Pharmaceutical

Ingredient
1

Reference:[7][8]

Table 3: LNP Formulation for Brain Delivery of Tau-ASO
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Component Role Weight Ratio

306-O12B-3 Ionizable Cationic Lipid 7

NT1-O14B
Neurotransmitter-Derived

Cationic Lipidoid
3

Tau-ASO
Active Pharmaceutical

Ingredient

Not explicitly stated as a ratio

to individual lipids, but the

overall lipidoid to ASO ratio is a

key parameter.

Reference:[9]

Experimental Protocols
LNP Formulation for In Vivo ASO Delivery
This protocol is adapted from the methodology described for PCSK9-ASO delivery.[7][8]

Preparation of Lipid Stock Solutions:

Dissolve 306-O12B-3, cholesterol, DOPE, and DSPE-PEG2000 in ethanol to create

individual stock solutions.

Preparation of Lipid Mixture:

Combine the stock solutions of 306-O12B-3, cholesterol, DOPE, and DSPE-PEG2000 in a

weight ratio of 16:4:1:1.

Preparation of ASO Solution:

Dissolve the ASO in an appropriate aqueous buffer (e.g., acetate buffer, pH 5.2).

LNP Formation (Microfluidic Mixing):

The lipid mixture in ethanol and the ASO solution in aqueous buffer are rapidly mixed

using a microfluidic device. This process leads to the self-assembly of the LNPs,

encapsulating the ASO. The synthetic lipid to ASO ratio is typically set at 15:1 (w/w).[7]
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Dialysis and Sterilization:

The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove

ethanol and unencapsulated ASO.

The final LNP formulation is sterilized by filtration through a 0.22 µm filter.

In Vitro ASO Delivery using GFP-Expressing HEK293
Cells
This protocol is based on the screening methodology for identifying effective lipidoids.[6][7]

Cell Culture:

Culture HEK293 cells stably expressing Green Fluorescent Protein (GFP) in Dulbecco's

Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and

1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

LNP-ASO Complex Formation:

For in vitro screening, the lipid (e.g., 306-O12B-3) is complexed with a GFP-targeting

ASO.

The lipid and ASO are mixed at a specified weight ratio (e.g., 15:1) in a suitable buffer

(e.g., 25 mM sodium acetate, pH 5.2).

The mixture is briefly sonicated and then dialyzed.

Transfection:

Seed the GFP-HEK293 cells in a multi-well plate to achieve approximately 70-80%

confluency on the day of transfection.

Add the LNP-ASO complexes to the cells in serum-free media.

Incubate for a defined period (e.g., 4 hours).

Post-Transfection:
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After the initial incubation, add complete media containing serum.

Incubate the cells for an additional 24-72 hours.

Analysis of Gene Silencing:

Measure the GFP fluorescence intensity using flow cytometry or fluorescence microscopy

to quantify the extent of gene silencing.

In Vivo ASO Delivery in Mice for PCSK9 Silencing
This protocol outlines the key steps for evaluating LNP-mediated ASO delivery in a mouse

model.[6][7]

Animal Model:

Use an appropriate mouse strain (e.g., BALB/c).

LNP-ASO Administration:

Administer the formulated LNP-ASO complexes to the mice via intravenous (tail vein)

injection.

Include control groups receiving saline or LNPs with a scrambled (non-targeting) ASO.

Sample Collection:

At a predetermined time point post-injection (e.g., 72 hours), euthanize the mice.

Collect liver tissue for mRNA and protein analysis, and blood for serum analysis.

Analysis of Gene Silencing:

mRNA Quantification: Extract total RNA from the liver tissue and perform quantitative real-

time PCR (qRT-PCR) to measure the levels of PCSK9 mRNA relative to a housekeeping

gene.

Protein Quantification: Perform an enzyme-linked immunosorbent assay (ELISA) on liver

lysates or serum to measure the concentration of PCSK9 protein.
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Toxicity Assessment:

Monitor the mice for any adverse effects.

Collect blood for analysis of liver and kidney function markers (e.g., ALT, AST, creatinine).

Perform histological analysis of major organs to assess for any tissue damage.

Visualizations

LNP Formulation

In Vivo Delivery Mechanism of Action

Lipid Components
(306-O12B-3, Cholesterol, DOPE, DSPE-PEG)

Microfluidic Mixing

ASO in Aqueous Buffer

LNP-ASO Nanoparticles Intravenous Injection
(Mouse Model) Liver Accumulation Hepatocyte Uptake Endosomal Escape

(Disulfide Bond Cleavage) ASO Release into Cytoplasm ASO binds to target mRNA RNase H Mediated
mRNA Degradation Reduced Protein Expression

Click to download full resolution via product page

Caption: Workflow of 306-O12B-3 LNP-mediated ASO delivery from formulation to gene

silencing.
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Caption: Conceptual diagram of mixed lipidoid strategy for brain delivery of ASOs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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